molecular formula C8H7BrN2O B1379863 7-Bromo-4-methoxy-1H-indazole CAS No. 1337879-62-5

7-Bromo-4-methoxy-1H-indazole

Cat. No. B1379863
CAS RN: 1337879-62-5
M. Wt: 227.06 g/mol
InChI Key: ASEVEOJGLPLZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1H-indazole consists of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Physical And Chemical Properties Analysis

7-Bromo-4-methoxy-1H-indazole has a predicted boiling point of 371.2±22.0 °C and a predicted density of 1.678±0.06 g/cm3. It has a predicted pKa value of 12.11±0.40 .

Scientific Research Applications

Enzymatic Inhibition and Biological Activity

Indazole derivatives, including those with bromo and methoxy substitutions, have been recognized for their biological activities, particularly as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). These compounds, through their structure-activity relationships, offer insights into the development of therapeutic agents targeting nNOS, which is implicated in neurological disorders. Notably, the crystal structure of a methoxyindazole variant emphasizes its role in inhibiting nitric oxide synthase through specific molecular interactions, highlighting the potential for designing targeted therapies (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Organic Synthesis and Chemical Reactivity

Indazole derivatives serve as key intermediates in organic synthesis, enabling the creation of complex molecules through reactions like the Davis-Beirut reaction and palladium-catalyzed cross-coupling. These reactions facilitate the synthesis of N1,N2-disubstituted-1H-indazolones and other diverse indazole-based compounds, showcasing the versatility of indazoles in synthetic organic chemistry (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

properties

IUPAC Name

7-bromo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEVEOJGLPLZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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